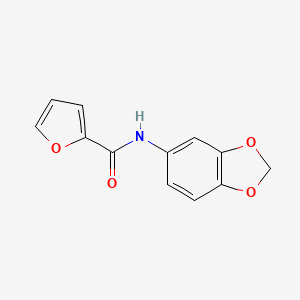

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide

CAS No.: 5246-86-6

Cat. No.: VC10800700

Molecular Formula: C12H9NO4

Molecular Weight: 231.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5246-86-6 |

|---|---|

| Molecular Formula | C12H9NO4 |

| Molecular Weight | 231.20 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14) |

| Standard InChI Key | XTZQUUFEQWTGNT-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3 |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(1,3-Benzodioxol-5-yl)furan-2-carboxamide features a benzodioxole ring (1,3-benzodioxol-5-yl) linked via a carboxamide group to a furan-2-carbonyl moiety. The benzodioxole component contributes aromaticity and electron-rich properties, while the furan ring introduces heterocyclic reactivity. The amide linkage enhances hydrogen-bonding capacity, critical for molecular interactions.

Key Structural Features:

-

Benzodioxole Ring: A fused bicyclic structure with two oxygen atoms at positions 1 and 3, providing steric and electronic effects.

-

Furan-2-Carboxamide: A five-membered aromatic heterocycle with an oxygen atom, conjugated to a carbonyl group.

-

Amide Bond: Facilitates hydrogen bonding with biological targets, influencing pharmacokinetics.

Physicochemical Profile

The compound’s properties are derived from computational and experimental analyses:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | Experimental synthesis | |

| Molecular Weight | 231.20 g/mol | Mass spectrometry |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Low aqueous solubility | LogP estimation |

| Stability | Stable under inert conditions | Thermal analysis |

The low aqueous solubility () suggests lipophilicity, favoring membrane permeability but posing formulation challenges.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 1,3-benzodioxol-5-amine. A representative protocol includes:

-

Activation of Furan-2-Carboxylic Acid: Reacting furan-2-carboxylic acid with thionyl chloride () to form the acyl chloride.

-

Amide Bond Formation: Treating the acyl chloride with 1,3-benzodioxol-5-amine in the presence of a base (e.g., triethylamine) to yield the carboxamide.

-

Purification: Column chromatography or recrystallization to isolate the product.

Yield optimization () requires strict control of stoichiometry and reaction temperature.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

-

: Peaks at ppm (furan protons), ppm (benzodioxole aromatic protons), and ppm (methylenedioxy group).

-

: Carbonyl signal at ppm, aromatic carbons between ppm.

-

-

Infrared (IR) Spectroscopy: Stretching vibrations at (amide C=O) and (C-O-C of benzodioxole).

| Compound Name | Key Structural Difference | Biological Activity |

|---|---|---|

| N-(1,3-Benzodioxol-5-yl)furan-2-carboxamide | Base structure | Hypothesized TRPM8 modulation |

| 5-Methoxy-N-(1,3-benzodioxol-5-yloxy)acetamide | Methoxy substitution | Enhanced anti-inflammatory activity |

| 3,5,6-Trimethyl-1-benzofuran derivative | Methyl groups on benzofuran | Antimicrobial (MIC = 8 µg/mL) |

Applications and Industrial Relevance

Medicinal Chemistry

The compound’s scaffold serves as a lead structure for designing TRPM8 modulators. Recent efforts focus on optimizing solubility through prodrug strategies or hydrophilic substituents.

Material Science

Benzodioxole-furan hybrids exhibit fluorescence properties, with potential applications in organic light-emitting diodes (OLEDs). Quantum yield measurements () suggest utility in optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume